[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid
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Overview
Description
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid is a chemical compound with the molecular formula C21H16N3O3P and a molecular weight of 389.34 g/mol . This compound is known for its unique structure, which includes a phosphonic acid group attached to a phenyl ring that is further connected to a pyridine moiety. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromophenylphosphonic acid with 2,6-dipyridin-2-ylpyridine under specific conditions to form the desired product . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the phosphonic acid group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its phosphonic acid group. This interaction can lead to changes in the activity of these targets, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid include other phosphonic acid derivatives and pyridine-containing compounds. Some examples are:
This compound methyl ester: This compound has a similar structure but with a methyl ester group instead of the phosphonic acid group.
2,6-dipyridin-2-ylpyridine: This compound lacks the phosphonic acid group but retains the pyridine moiety. The uniqueness of this compound lies in its combination of the phosphonic acid group with the pyridine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
194800-57-2 |
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Molecular Formula |
C21H16N3O3P |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid |
InChI |
InChI=1S/C21H16N3O3P/c25-28(26,27)17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14H,(H2,25,26,27) |
InChI Key |
NOXNGWXQHFWDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)P(=O)(O)O |
Origin of Product |
United States |
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